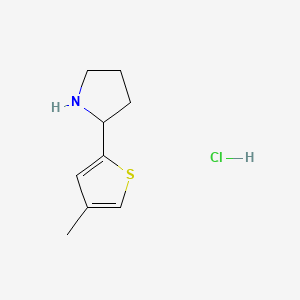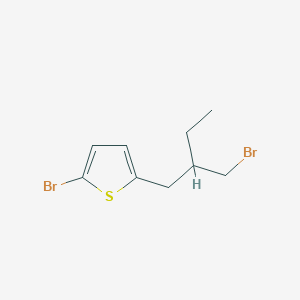
Methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features an isothiocyanate group, a trifluoromethyl group, and a propanoate ester, making it a versatile molecule in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate typically involves the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with methyl 3-bromopropanoate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiocyanate group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Thiourea derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with biological molecules, particularly proteins. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues, leading to the modification of protein function. This interaction can inhibit enzyme activity or alter protein-protein interactions, contributing to its bioactive properties.
Comparación Con Compuestos Similares
- 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethylthio)phenyl isocyanate
Comparison: Methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate is unique due to the presence of both an isothiocyanate group and a propanoate ester, which provides additional reactivity and versatility compared to similar compounds. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C12H10F3NO2S |
|---|---|
Peso molecular |
289.28 g/mol |
Nombre IUPAC |
methyl 3-isothiocyanato-3-[4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H10F3NO2S/c1-18-11(17)6-10(16-7-19)8-2-4-9(5-3-8)12(13,14)15/h2-5,10H,6H2,1H3 |
Clave InChI |
MYXZJMQEKMDLPJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![rac-(1R,5S)-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione hydrochloride, cis](/img/structure/B13487042.png)
